4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a benzothiazole moiety linked to a benzoic acid structure, providing it with potential applications in medicinal chemistry.
The synthesis of 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid typically involves the following steps:
These reactions often require careful control of temperature and pH to optimize yield and purity .
The compound can participate in various chemical reactions:
These reactions highlight the versatility of the compound for further chemical modifications .
The mechanism of action for 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid is primarily associated with its interaction with biological targets such as enzymes or receptors. Benzothiazole derivatives are known to exhibit:
The specific pathways can vary depending on the substituents on the benzothiazole ring and the target organism or cancer type .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly used for characterization .
4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid has significant potential in various scientific fields:
The compound 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid (CAS: 82145-84-4) exemplifies systematic chemical naming that precisely defines its atomic connectivity. The name breaks down as follows:
Its molecular formula, C₁₅H₁₁NO₂S₂, reflects a 301.38 g/mol molecular weight [3]. Structurally, it integrates three key domains:
Table 1: Structural Taxonomy of 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid
Property | Value/Descriptor |
---|---|
Systematic Name | 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
CAS Registry | 82145-84-4 |
Molecular Formula | C₁₅H₁₁NO₂S₂ |
Average Molecular Weight | 301.38 g/mol |
InChI Key | XAZGUJUGDDLSEK-UHFFFAOYSA-N |
SMILES | O=C(O)C1=CC=C(CSC2=NC3=CC=CC=C3S2)C=C1 |
Synonyms include 4-(benzothiazol-2-ylthiomethyl)benzoic acid and 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid, underscoring naming variations for the sulfanyl (–S–) group [3] [7]. The InChIKey (XAZGUJUGDDLSEK
) provides a unique, hashable identifier for database searches, critical for cheminformatics studies [1] [4].
Benzothiazole derivatives emerged as privileged scaffolds in drug discovery due to their diverse bioactivities, ranging from antimicrobial to antitumor effects. Within this landscape, 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid represents a specialized chemotype optimized for molecular hybridization. Its design merges two pharmacophores:
Unlike simpler benzothiazoles (e.g., 2-aminobenzothiazole), this compound’s methylthio linker extends its conformational reach, allowing exploration of sterically constrained biological targets. It is marketed as a "unique chemical for early discovery research" with limited analytical data, highlighting its role in exploratory biology rather than therapeutic application [1] [4]. Commercial availability through suppliers like Sigma-Aldrich and CymitQuimica since the early 2000s facilitated fragment-based drug design, though purity specifications (e.g., 97%) indicate ongoing challenges in synthetic standardization [3] [4]. Its significance lies in:
The spatial arrangement of functional groups in this compound creates a distinct pharmacophoric profile:
Electronic and Steric Properties
Comparative Analysis of Positional Isomers
Positional isomerism dramatically alters pharmacophoric behavior. Compared to ortho- or meta-substituted analogs:
Table 2: Pharmacophoric Impact of Substitution Patterns in Benzothiazole-Benzoic Acid Hybrids
Isomer | CAS or CID | Linker Type | Key Pharmacophoric Differences |
---|---|---|---|
Para-substituted | 82145-84-4 | –S–CH₂– | Optimal hydrogen-bond directionality; balanced logP |
Ortho-substituted | 7130771 (CID) | –CH₂– | Steric hindrance; restricted rotation |
Meta-substituted | 832688-19-4 | –S–CH₂– | Altered dipole moment; increased lipophilicity |
The –S–CH₂– linker in the para-isomer enhances drug-likeness by:
This configuration enables simultaneous engagement of hydrophobic (benzothiazole), hydrogen-bonding (carboxyl), and flexible linker domains—a triad critical for targeting proteins like kinases or carbonic anhydrases [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: